6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

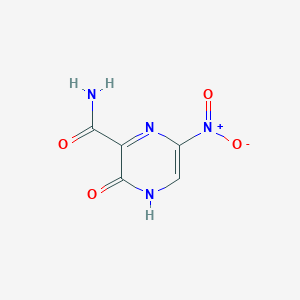

The molecular architecture of this compound demonstrates a complex heterocyclic structure with the molecular formula C5H4N4O4 and a molecular weight of 184.11 grams per mole. The compound exhibits multiple International Union of Pure and Applied Chemistry naming conventions, reflecting the complexity of its structural features and the various ways the ring system can be interpreted.

The primary International Union of Pure and Applied Chemistry name for this compound is designated as 5-nitro-2-oxo-1H-pyrazine-3-carboxamide, though alternative nomenclature includes this compound. This variation in naming reflects different numbering systems applied to the pyrazine ring depending on the prioritization of functional groups. The Chemical Abstracts Service registry number 259793-97-0 provides unambiguous identification for this specific compound.

The structural formula reveals a six-membered heterocyclic ring containing two nitrogen atoms, with specific substitution patterns that define its chemical behavior. The Simplified Molecular Input Line Entry System notation C1=C(N=C(C(=O)N1)C(=O)N)N+[O-] describes the connectivity pattern, highlighting the presence of the nitro group, ketone functionality, and carboxamide substituent. The International Chemical Identifier key OSFLEHUTGSKIPE-UHFFFAOYSA-N serves as a unique digital fingerprint for computational databases.

The compound's molecular architecture includes several key structural elements that determine its reactivity and stability. The dihydropyrazine core represents a partially saturated pyrazine ring system, where the reduction of aromaticity influences the electronic distribution throughout the molecule. The positioning of the nitro group at the 6-position and the carboxamide functionality at the 2-position creates specific electronic effects that stabilize certain tautomeric forms over others.

Table 1: Molecular Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H4N4O4 |

| Molecular Weight | 184.11 g/mol |

| Chemical Abstracts Service Number | 259793-97-0 |

| International Union of Pure and Applied Chemistry Name | 5-nitro-2-oxo-1H-pyrazine-3-carboxamide |

| International Chemical Identifier Key | OSFLEHUTGSKIPE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=C(N=C(C(=O)N1)C(=O)N)N+[O-] |

Crystallographic Characterization

The crystallographic analysis of this compound reveals important structural parameters that define its solid-state behavior and intermolecular interactions. While specific crystallographic data for this exact compound was limited in the available sources, related dihydropyrazine derivatives provide valuable comparative insights into the structural characteristics of this chemical class.

The dihydropyrazine ring system typically adopts a planar or near-planar conformation in the solid state, as observed in similar heterocyclic compounds. The carbonyl functionality at the 3-position and the carboxamide group at the 2-position create opportunities for hydrogen bonding interactions that significantly influence crystal packing arrangements. These intermolecular interactions often result in extended networks that stabilize the crystalline structure and affect the compound's physical properties.

Research on related dihydropyrazine systems indicates that compounds containing both carbonyl and carboxamide functionalities exhibit characteristic bond lengths and angles that reflect the electronic distribution within the molecule. The presence of the nitro group introduces additional electronegative character that influences the overall molecular geometry and intermolecular interactions in the crystal lattice.

The crystallographic characterization of similar pyrazinone derivatives demonstrates that these compounds often exhibit polymorphic behavior, where different crystal forms can be obtained depending on crystallization conditions. The thermal ellipsoid analysis of related structures shows that the pyrazine ring maintains its planar geometry while substituents may exhibit some degree of conformational flexibility.

Table 2: Typical Crystallographic Parameters for Dihydropyrazine Derivatives

| Parameter | Range/Characteristics |

|---|---|

| Space Group | Commonly monoclinic or triclinic |

| Ring Planarity | Near-planar to planar conformations |

| Hydrogen Bonding | Extensive networks involving carbonyl and amide groups |

| Intermolecular Interactions | π-π stacking and dipole-dipole interactions |

| Thermal Stability | Variable depending on substitution pattern |

Tautomeric Equilibria in Pyrazinone Systems

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, with significant implications for its reactivity and stability. Pyrazinone systems, including dihydropyrazine derivatives, exhibit complex tautomeric equilibria that can be understood through systematic analysis of related heterocyclic compounds.

Research on diazinone tautomerism reveals that compounds containing pyrazinone cores can exist in multiple tautomeric forms, with the relative stability depending on factors such as substitution patterns, solvent effects, and intermolecular interactions. The keto-enol tautomerism observed in related systems provides a framework for understanding the potential tautomeric behavior of this compound.

Studies of 2-pyrazinone derivatives demonstrate that the oxo and hydroxy tautomeric forms exhibit different stabilities depending on the electronic environment created by substituents. The presence of electron-withdrawing groups, such as the nitro functionality in the target compound, generally stabilizes the keto form by reducing electron density at the carbonyl carbon and making proton transfer less favorable.

Matrix isolation spectroscopy studies of pyrazinone derivatives have shown that the relative position of functional groups significantly influences tautomeric preferences. In the case of this compound, the nitro group at position 6 and the carboxamide at position 2 create a specific electronic environment that favors certain tautomeric forms over others.

The investigation of keto-enol tautomerism in related phenacylpyrazine systems reveals that acid catalysis can promote tautomeric interconversion through protonation at nitrogen atoms rather than at carbonyl groups. This mechanism suggests that the nitrogen atoms in the pyrazine ring of this compound may serve as protonation sites that facilitate tautomeric equilibration.

Recent computational studies on pyrazinacene tautomerism indicate that proton transfer processes in these systems involve significant energy barriers, with the stability of different tautomeric forms being influenced by delocalization effects and hydrogen bonding patterns. The reduced pyrazinacene systems show that tautomers with centrally located protons tend to be more stable due to enhanced delocalization and favorable electronic interactions.

Table 3: Factors Influencing Tautomeric Equilibria in Pyrazinone Systems

| Factor | Effect on Tautomeric Balance |

|---|---|

| Electron-withdrawing substituents | Stabilize keto forms |

| Solvent polarity | Affects relative tautomer stability |

| Intermolecular hydrogen bonding | Can stabilize specific tautomeric forms |

| Temperature | Influences equilibrium position |

| pH conditions | Affects protonation states and tautomerism |

Comparative Analysis with Dihydropyrazine Derivatives

The structural and chemical properties of this compound can be effectively understood through comparison with other dihydropyrazine derivatives, which reveals important structure-activity relationships and provides insights into the unique characteristics of this particular compound.

Analysis of carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines demonstrates that these compounds exhibit distinctive electronic properties that distinguish them from their fully aromatic counterparts. The partial saturation of the pyrazine ring creates opportunities for unique reactivity patterns while maintaining sufficient stability for isolation and characterization. These studies reveal that dihydropyrazine derivatives often show forbidden π-π* transitions in their electronic spectra, indicating altered electronic structures compared to fully aromatic systems.

Comparative studies of 3-oxo-3,4-dihydropyrazine-2-carboxylic acid and its derivatives reveal that the carboxamide functionality in the target compound provides enhanced stability compared to the free carboxylic acid form. The carboxamide group participates in hydrogen bonding interactions that can stabilize both intramolecular and intermolecular arrangements, influencing the compound's physical properties and chemical behavior.

Research on 4-fluorobenzyl-substituted dihydropyrazine derivatives indicates that the electronic nature of substituents significantly influences the biological activity and pharmacokinetic properties of these compounds. The fluorobenzyl group enhances lipophilicity and membrane permeability, suggesting that similar electronic effects from the nitro group in this compound may influence its chemical and biological properties.

Studies of 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile provide direct structural comparison with the target compound, differing primarily in the nature of the 6-position substituent and the 2-position functional group. The fluoro derivative exhibits different electronic properties due to the high electronegativity of fluorine compared to the nitro group, while the carbonitrile functionality provides different hydrogen bonding characteristics compared to the carboxamide group.

The investigation of favipiravir and related halogenated 3-hydroxy-2-pyrazinecarboxamides reveals important insights into the tautomeric behavior of compounds structurally related to this compound. These studies demonstrate that the keto-enol balance in pyrazinecarboxamides is finely modulated by external and internal electrical variations, with changes in solvent polarity and substituent electronegativity significantly affecting tautomeric preferences.

Computational analysis of the gas-phase properties of various dihydropyrazine derivatives shows that structural modifications at different positions of the ring system can dramatically alter electronic properties, stability, and reactivity. The comparison reveals that electron-withdrawing groups like nitro substituents generally stabilize the keto tautomeric form, while electron-donating groups favor enol forms.

Table 4: Comparative Properties of Dihydropyrazine Derivatives

| Compound | 6-Position Substituent | 2-Position Group | Key Characteristics |

|---|---|---|---|

| This compound | Nitro | Carboxamide | Strong electron-withdrawal, hydrogen bonding capability |

| 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile | Fluoro | Carbonitrile | High electronegativity, linear geometry |

| 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid | Hydrogen | Carboxylic acid | Acidic properties, ionizable |

| 4-Fluorobenzyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | Fluorobenzyl | Carboxylic acid | Enhanced lipophilicity, membrane permeability |

The comparative analysis reveals that this compound represents a unique combination of structural features that distinguish it from other dihydropyrazine derivatives. The nitro group provides strong electron-withdrawing character that stabilizes the keto tautomeric form, while the carboxamide functionality offers hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions. This combination of structural elements creates a compound with distinctive chemical and physical properties that reflect the complex interplay between electronic effects, tautomeric equilibria, and intermolecular forces.

Propiedades

IUPAC Name |

5-nitro-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-4(10)3-5(11)7-1-2(8-3)9(12)13/h1H,(H2,6,10)(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFLEHUTGSKIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627389 | |

| Record name | 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259793-97-0 | |

| Record name | 3,4-Dihydro-6-nitro-3-oxo-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259793-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The synthesis of 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves:

- Step 1: Formation of the pyrazine core with appropriate substitution.

- Step 2: Introduction of the nitro group at the 6-position.

- Step 3: Oxidation to form the 3-oxo group .

- Step 4: Carboxamide functionalization at the 2-position .

The synthetic approach often starts from pyrazine derivatives such as pyrazinamide or 2-cyanopyrazine, which undergo oxidation and nitration reactions under controlled conditions.

Specific Synthetic Procedures from Patents and Literature

A patent (CN106478528A) describes a multi-step process relevant to pyrazine derivatives that can be adapted for this compound:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of 1,4-dioxypyrazinamide intermediate from 2-cyanopyrazine | Reaction with glacial acetic acid and 30% hydrogen peroxide at 95°C for 22 h | Yield ~57-84%, white powder, mp >300°C |

| 2 | Chlorination to form 3,6-dichloro-2-cyanopyrazine | Reaction with phosphorus oxychloride at 50-70°C | Intermediate for further substitution |

| 3 | Subsequent substitution and oxidation steps to introduce nitro and keto groups | Controlled temperature, use of oxidizing agents and nitrating conditions | Final product isolated by recrystallization |

This method emphasizes careful temperature control and purification steps such as recrystallization from methanol and solvent extraction to ensure high purity.

Alternative Synthetic Strategies

- Oxidation and Nitration: Controlled oxidation of pyrazine derivatives using hydrogen peroxide or peroxy acids, followed by nitration with suitable nitrating agents, can yield the nitro-oxo-pyrazine core.

- Acylation for Carboxamide Formation: The carboxamide group can be introduced by acylation of the pyrazine ring using activated carboxylic acid derivatives (e.g., acyl chlorides or carbonyldiimidazole-activated acids) in the presence of bases like pyridine or triethylamine.

Reaction Conditions and Purification

- Temperature: Typically maintained between 0°C to 95°C depending on the step.

- Solvents: Commonly used solvents include glacial acetic acid, ethyl acetate, dichloromethane, and chloroform.

- Purification: Recrystallization from methanol or methanol-water mixtures and extraction techniques are standard.

- Yields: Reported yields range from 57% to 85% for intermediate steps, with final product yields depending on the efficiency of nitration and oxidation steps.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Cyanopyrazine or Pyrazinamide |

| Oxidizing Agent | 30% Hydrogen Peroxide, m-Chloroperoxybenzoic acid |

| Nitrating Agent | Not explicitly detailed; typically nitric acid or nitrating mixtures |

| Temperature Range | -5°C to 95°C |

| Reaction Time | 22 hours (oxidation), 1-8 hours (chlorination/nitration) |

| Solvents | Glacial acetic acid, ethyl acetate, dichloromethane, chloroform |

| Purification Methods | Recrystallization, solvent extraction, flash chromatography |

| Yield Range | 57% - 85% (intermediates) |

| Melting Point of Product | >300°C (intermediates) |

Research Findings and Notes

- The oxidation step to form the 3-oxo group is critical and requires controlled addition of hydrogen peroxide or peroxy acids to avoid over-oxidation or decomposition.

- Nitration at the 6-position is selective due to the electronic nature of the pyrazine ring and requires mild nitrating conditions to prevent ring degradation.

- The carboxamide group introduction via acylation is well-established and can be performed using carbonyldiimidazole activation or acyl chlorides, with pyridine as a base to scavenge HCl.

- Purification by recrystallization from methanol ensures high purity and removal of side products.

- The compound’s stability is high, with melting points above 300°C for intermediates, indicating robust crystalline forms.

Análisis De Reacciones Químicas

Types of Reactions

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3-amino-3,4-dihydropyrazine-2-carboxamide.

Substitution: Formation of substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide serves as a building block for more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis.

Biology

Research has indicated that this compound possesses potential biological activities , including antimicrobial and anticancer properties. Studies have explored its mechanism of action, which may involve bioreduction leading to reactive intermediates that interact with cellular components.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound were evaluated for their effectiveness against cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound in cancer therapy .

Medicine

The compound is being investigated for its therapeutic potential , particularly in drug development. It has been studied as a candidate for designing new drugs targeting various diseases characterized by abnormal cell proliferation .

Example: Prostate Cancer Treatment

Recent research has focused on modifying the structure of similar compounds to enhance their effectiveness against prostate cancer. The incorporation of the nitro group in this compound could provide a framework for developing more potent antiandrogens .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties allow it to be employed in synthesizing compounds used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects : The nitro group is a strong electron-withdrawing substituent, which may enhance electrophilicity and influence binding to viral polymerases. In contrast, the fluoro group in favipiravir provides moderate electron-withdrawing effects, optimizing interactions with RdRp active-site residues (e.g., Tyr456, Arg555) via hydrogen bonding and hydrophobic interactions .

- Synthetic Complexity: Nitration requires harsh acidic conditions (HNO₃/H₂SO₄), whereas fluorination and alkoxylation involve milder substitution reactions .

Favipiravir (6-Fluoro Derivative)

Favipiravir is a clinically approved antiviral prodrug effective against RNA viruses, including influenza and SARS-CoV-2. Its mechanism involves intracellular conversion to T-705-RTP, a ribonucleotide analog that inhibits RdRp by causing chain termination during viral RNA synthesis . Docking studies confirm strong binding to RdRp (binding energy: −10.34 kcal/mol), mediated by hydrogen bonds with Tyr456 and hydrophobic interactions with Val557 .

6-Nitro Derivative

However, the nitro group’s larger size and higher polarity may reduce membrane permeability compared to the fluoro analog. Additionally, nitro groups can sometimes confer mutagenicity, necessitating thorough toxicity profiling .

Alkoxy Derivatives (6-Ethoxy, 6-Methoxy)

These derivatives are less studied but offer insights into substituent flexibility. The ethoxy and methoxy groups are electron-donating, which may reduce RdRp binding efficiency compared to electron-withdrawing groups like nitro or fluoro .

Physicochemical and Pharmacokinetic Properties

- Solubility : The nitro derivative’s polarity may improve aqueous solubility but hinder cellular uptake. Favipiravir’s fluoro group balances solubility and permeability, contributing to its oral bioavailability .

- Metabolism: Favipiravir undergoes phosphorylation to its active form, whereas the nitro derivative’s metabolic pathway remains uncharacterized.

Actividad Biológica

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a nitro group at the 6-position of the pyrazine ring, which contributes to its unique chemical reactivity and biological properties. The compound is typically a brown solid and is soluble in various organic solvents, enhancing its utility in biological assays .

The biological activity of this compound is largely attributed to its ability to undergo bioreduction, resulting in reactive intermediates that can interact with cellular components. This interaction may lead to the inhibition of specific enzymes or interference with cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study on related carboxamides demonstrated significant antibacterial and antifungal activities against various pathogens. The inhibition zones were measured against standard strains such as Escherichia coli and Candida albicans, showing promising results that suggest potential applications for this compound in treating infections .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Candida albicans | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

Nitro compounds have been shown to exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in inflammation processes. Preliminary studies suggest that this compound may similarly affect these pathways, offering potential therapeutic benefits in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences demonstrated that derivatives similar to 6-Nitro-3-oxo-3,4-dihydropyrazine showed substantial antimicrobial effects. The study highlighted structure-reactivity relationships that correlate specific substitutions with enhanced activity against bacterial strains .

- Anti-inflammatory Mechanisms : Another investigation explored the anti-inflammatory effects of nitro compounds, revealing their ability to inhibit pro-inflammatory cytokines and enzymes. This suggests that 6-Nitro-3-oxo-3,4-dihydropyrazine could be developed for conditions characterized by excessive inflammation .

Q & A

Basic Research Question

- ¹H NMR : Identifies four distinct proton environments, with chemical shifts between δ 8.5–12.0 ppm for aromatic protons and NH groups .

- ¹³C NMR : Five carbon signals, including a carbonyl (C=O) at ~165 ppm and nitro-group-adjacent carbons .

- HRESI-TOF-MS : Exact mass confirmation (e.g., [M+H]⁺ at m/z 215.0324) ensures molecular formula accuracy .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Discrepancies may arise from impurities or tautomeric forms. Strategies include:

- Purity optimization : Recrystallization in acidic media (e.g., H₂SO₄/ethanol) .

- 2D NMR : COSY and HSQC experiments clarify proton-carbon correlations .

- Comparative analysis : Cross-reference with structurally analogous pyrazine derivatives (e.g., 6-fluoro-3-hydroxypyrazine-2-carboxamide) .

How does this compound’s synthesis compare to other nitropyrazine derivatives?

Advanced Research Question

Key differences include:

- Reagent specificity : H₂SO₃/KNO₃ vs. mixed acids (e.g., HNO₃/H₂SO₄) for milder conditions .

- Yield drivers : Substrate pre-treatment (e.g., drying) and stoichiometric ratios reduce byproducts .

- Scalability : The 1:2 substrate/KNO₃ ratio balances cost and efficiency, unlike methods requiring excess reagents .

What factorial design principles apply to optimizing reaction conditions?

Basic Research Question

A three-variable factorial design can optimize:

- Independent variables : KNO₃ ratio, H₂SO₄ volume, temperature.

- Response variables : Yield, purity.

Trials are structured to identify interactions (e.g., higher H₂SO₄ volumes may compensate for lower temperatures). Post-hoc ANOVA validates significance .

Can computational tools predict reaction pathways for novel pyrazine derivatives?

Advanced Research Question

Yes. Approaches include:

- Quantum chemical calculations : Simulate transition states to predict regioselectivity .

- Machine learning : Train models on existing pyrazine nitration data to forecast optimal conditions .

- Reactor simulation software : COMSOL models heat/mass transfer to scale up synthesis .

What are the challenges in scaling this synthesis for industrial research?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.